3-[(3-methoxyphenyl)sulfanyl]-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine
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Overview
Description
3-[(3-methoxyphenyl)sulfanyl]-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a sulfanyl linkage, and a pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methoxyphenyl)sulfanyl]-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine typically involves multiple steps, including the formation of the pyridazine core, the introduction of the methoxyphenyl group, and the attachment of the piperazine and piperidinyl groups. Common synthetic routes may involve:
Formation of the Pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions.
Attachment of Piperazine and Piperidinyl Groups: These groups can be introduced through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and the employment of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(3-methoxyphenyl)sulfanyl]-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine core can be reduced under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-methoxyphenyl)sulfanyl]-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-methoxyphenyl)sulfanyl]-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **3-[(3-methoxyphenyl)sulfanyl]-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine
- **3-[(3-methoxyphenyl)sulfanyl]-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrazine
Uniqueness
The uniqueness of 3-[(3-methoxyphenyl)sulfanyl]-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group, sulfanyl linkage, and pyridazine core makes it a versatile compound for various applications.
Properties
IUPAC Name |
[1-[6-(3-methoxyphenyl)sulfanylpyridazin-3-yl]piperidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O2S/c1-34-21-5-4-6-22(19-21)35-25-9-8-24(28-29-25)30-13-10-20(11-14-30)26(33)32-17-15-31(16-18-32)23-7-2-3-12-27-23/h2-9,12,19-20H,10-11,13-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZJYSXWHRCWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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